右旋苯氟拉明

描述

右旋芬氟拉明是一种血清素能食欲抑制剂,曾在名为 Redux 的药物中被使用。它是芬氟拉明的 d-对映体,结构上与苯丙胺相似,但缺乏任何心理兴奋作用。 右旋芬氟拉明通过增加脑中细胞外血清素的含量来减少食欲 。 它在 20 世纪 90 年代中期被美国食品药品监督管理局批准用于减肥,但在 1997 年因担心心血管副作用而被撤回 .

作用机制

右旋芬氟拉明通过增加脑中血清素水平发挥作用。它充当血清素再摄取抑制剂,并引起突触体释放血清素。通过与血清素再摄取泵结合,右旋芬氟拉明抑制血清素再摄取,导致血清素受体活化增加。 这增强了位于下丘脑的摄食行为中心的 5-羟色胺能传递,从而抑制食欲 .

科学研究应用

右旋芬氟拉明已在各种科学研究应用中使用:

化学: 它因其独特的化学性质和反应而被研究。

生物学: 研究重点是它对血清素水平的影响及其在治疗与血清素失衡相关的疾病中的潜在应用。

医学: 右旋芬氟拉明用于减肥,并已对其在治疗肥胖和相关代谢疾病中的潜力进行研究.

工业: 该化合物已在制药行业用于开发减肥药物.

生化分析

Biochemical Properties

Dexfenfluramine acts by increasing serotonin levels in the brain’s synapses, thereby decreasing caloric intake . It inhibits the reuptake of serotonin and causes the release of serotonin from the synaptosomes . The increased levels of serotonin lead to greater serotonin receptor activation, enhancing serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .

Cellular Effects

Dexfenfluramine influences cell function by modulating serotonin levels in the brain’s synapses . By acting as a serotonin reuptake inhibitor and causing the release of serotonin from the synaptosomes, it affects cell signaling pathways related to feeding behavior .

Molecular Mechanism

The molecular mechanism of Dexfenfluramine involves binding to the serotonin reuptake pump, leading to inhibition of serotonin reuptake . The increased levels of serotonin result in greater activation of serotonin receptors, enhancing serotoninergic transmission in the hypothalamus .

Dosage Effects in Animal Models

In animal models, Dexfenfluramine has been shown to decrease food intake, body weight, and adipose tissue mass . Tolerance to the initial weight-reducing effects of Dexfenfluramine has not been noted during longer-term administration .

Metabolic Pathways

The metabolic pathways of Dexfenfluramine involve the inhibition of serotonin reuptake and the stimulation of serotonin release

Transport and Distribution

It is known to be well-absorbed from the gastrointestinal tract .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas of the brain where serotonin receptors and the serotonin reuptake pump are present .

准备方法

右旋芬氟拉明的合成涉及几个步骤:

2-(3-(三氟甲基)苯基)乙腈的水解: 生成 2-(3-(三氟甲基)苯基)乙酸。

2-(3-(三氟甲基)苯基)乙酸的反应: 与乙酸酐和催化剂反应生成 1-(3-(三氟甲基)苯基)丙烷-2-酮。

1-(3-(三氟甲基)苯基)丙烷-2-酮的还原胺化: 用乙胺和硼氢化物还原剂生成右旋芬氟拉明.

化学反应分析

右旋芬氟拉明会发生几种类型的化学反应:

氧化: 右旋芬氟拉明可以被氧化形成各种代谢产物。

还原: 该化合物可以在特定条件下被还原。

取代: 右旋芬氟拉明可以发生取代反应,特别是涉及三氟甲基的反应。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及取代反应的催化剂。 这些反应产生的主要产物包括右旋芬氟拉明的各种代谢产物和衍生物 .

相似化合物的比较

右旋芬氟拉明与其他化合物相似,例如:

生物活性

Dexfenfluramine (Dfen) is a serotonin reuptake inhibitor that has been primarily used as an anorectic agent. It has garnered attention due to its significant effects on serotonin levels and its association with pulmonary arterial hypertension (PAH). This article explores the biological activity of Dexfenfluramine, focusing on its mechanisms of action, physiological effects, and related case studies.

Dexfenfluramine acts by inhibiting the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft. This elevation enhances serotonergic transmission, particularly in the hypothalamic centers responsible for regulating feeding behavior, resulting in appetite suppression. The primary targets include:

- Serotonin Transporter (SERT) : Dfen binds to SERT, inhibiting serotonin reuptake and increasing extracellular serotonin concentrations .

- 5-Hydroxytryptamine Receptor 2C (5-HT2C) : Dfen acts as an agonist at this receptor, further modulating appetite control .

Appetite Suppression

The primary clinical use of Dexfenfluramine has been in weight management. By enhancing serotoninergic activity in the hypothalamus, Dfen effectively reduces carbohydrate cravings and overall food intake.

Cardiovascular Implications

Research indicates that Dexfenfluramine can induce PAH through a serotonergic mechanism. Studies have shown that Dfen administration leads to increased right ventricular pressure and pulmonary vascular remodeling, particularly in female mice. This effect is mediated through the upregulation of cytochrome P450 1B1 (CYP1B1), which plays a critical role in the development of PAH .

In Vivo Studies

A study demonstrated that female mice treated with Dfen exhibited significant increases in pulmonary artery pressure and vascular remodeling. The protective role of CYP1B1 was confirmed using CYP1B1 knockout mice, which showed resistance to Dfen-induced PAH .

In Vitro Studies

Dfen was found to stimulate proliferation in pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. This proliferation was linked to increased CYP1B1 expression and was inhibited by specific CYP1B1 inhibitors . Additionally, Dfen treatment led to elevated levels of tryptophan hydroxylase 1 (Tph1), further supporting its role in serotonin synthesis and subsequent PAH development .

Case Studies

Several case reports have highlighted the adverse effects associated with Dexfenfluramine use:

- Pulmonary Hypertension : A notable case involved a patient developing severe PAH after prolonged use of Dfen for weight loss, underscoring the drug's potential cardiovascular risks.

- Legal Implications : The litigation surrounding Dexfenfluramine has shaped our understanding of its risks, leading to increased scrutiny and regulation of similar anorectic agents .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism | Serotonin reuptake inhibition; agonist at 5-HT2C receptors |

| Primary Effects | Appetite suppression; increased serotonin levels |

| Adverse Effects | Associated with pulmonary arterial hypertension; potential cardiovascular risks |

| Key Research Findings | Upregulation of CYP1B1; proliferation of PASMCs; protective effects in knockout models |

属性

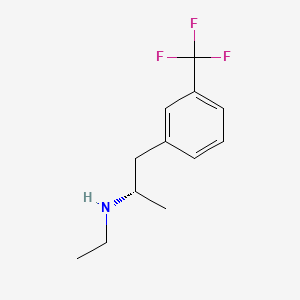

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025754 | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.15e-02 g/L | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3239-44-9 | |

| Record name | Dexfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。